1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
CAS No.: 2320221-58-5
Cat. No.: VC11812575
Molecular Formula: C15H26N4O3S
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320221-58-5 |
|---|---|
| Molecular Formula | C15H26N4O3S |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
| Standard InChI Key | CCMAXAVBKHBRBS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
| Canonical SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Introduction
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring, a sulfonyl group, and an oxolane (tetrahydrofuran) moiety. The presence of a trimethylpyrazole group enhances its potential biological activity and chemical reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis and Optimization
The synthesis of 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves multi-step organic reactions. Each step requires optimization of reaction conditions and purification techniques to achieve high yields and purity. The specific technical details regarding reaction conditions (temperature, solvent, catalysts) are often proprietary or detailed in specialized literature.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, featuring a diazepane ring and a sulfonyl group attached to a pyrazole derivative, may confer distinct pharmacokinetic properties and biological activities. Further research is needed to elucidate its specific biological activities and therapeutic potential.
Interaction Studies
Understanding how 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane interacts with biological systems is crucial. This requires advanced techniques such as molecular docking simulations and in vitro assays to assess binding affinities and functional outcomes.
Comparison with Similar Compounds
Compounds similar to 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane include:
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4-Chloro-1,3,5-trimethylpyrazole: Exhibits strong antimicrobial activity.
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5-Methylpyrazole: Known for neuroprotective effects.
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3-(1,3,5-trimethylpyrazol-4-yl)propylamine: Potential use as a CNS stimulant.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-1,3,5-trimethylpyrazole | Chlorinated pyrazole | Antimicrobial activity |
| 5-Methylpyrazole | Methylated pyrazole | Neuroprotective effects |
| 3-(1,3,5-trimethylpyrazol-4-yl)propylamine | Aliphatic amine linked to pyrazole | CNS stimulant potential |
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